molecular formula C7H10N2O2 B1417485 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine CAS No. 38249-50-2

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Cat. No.: B1417485
CAS No.: 38249-50-2
M. Wt: 154.17 g/mol
InChI Key: FQJBACRSCZJCMD-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a pyrimidine derivative, a class of compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring. This particular compound is characterized by the presence of hydroxy, methoxymethyl, and methyl groups attached to the pyrimidine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction yields 4,6-dihydroxy-2-methylpyrimidine, which can then be further modified to introduce the methoxymethyl group at the 6-position.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 4-methoxymethyl-6-methylpyrimidine-2-one, while reduction may produce this compound-1-amine. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the methoxymethyl group.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit DNA topoisomerase II, an enzyme critical for DNA replication and cell division, thereby exhibiting anticancer activity . Additionally, it may interact with microbial cell membranes or metabolic pathways, resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methoxymethyl group at the 6-position, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives. This structural feature may enhance its biological activity and make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-(methoxymethyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-8-6(4-11-2)3-7(10)9-5/h3H,4H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJBACRSCZJCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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